molecular formula C17H16ClN3O B2916627 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide CAS No. 1448141-78-3

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide

Cat. No. B2916627
CAS RN: 1448141-78-3
M. Wt: 313.79
InChI Key: TURDGIXUOBAKLJ-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential use as a therapeutic agent due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Cancer Therapy: FGFR Inhibition

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) signaling pathway . Abnormal activation of FGFR is associated with various types of cancers, including breast, lung, prostate, bladder, and liver cancer. These derivatives can inhibit cancer cell proliferation, migration, and invasion, making them promising candidates for cancer therapy .

Diabetes Management

Derivatives of this compound have shown potential in reducing blood glucose levels, which could be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Antiviral Therapeutics

Some derivatives containing five-membered heteroaryl amines, which include the core structure of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide , have exhibited antiviral activity against viruses like the Newcastle disease virus. These compounds are comparable to known antiviral drugs and could serve as lead molecules for further development into antiviral therapeutics .

Leishmaniasis Treatment

The compound’s derivatives have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL). These derivatives have shown promise as potential treatments for this parasitic disease .

Cell Cycle Regulation

In the context of colorectal cancer, certain derivatives of the compound have been found to induce G1 cell cycle arrest. This is achieved by regulating signaling pathways such as Wnt/β-catenin and inactivating CDK8 in human colorectal cancer carcinoma cells .

Agricultural Applications

While not directly related to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide , its structural relatives in the pyrrolopyrazine family have been recognized for their potential use in agriculture. These derivatives are key N-heterocycles with potential applications in both medicine and agriculture .

Mechanism of Action

Target of Action

The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound, being a potent inhibitor of FGFRs, prevents this process, thereby inhibiting the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs affects several biochemical pathways. The most notable among these are the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action can therefore have a significant impact on these processes.

Pharmacokinetics

It is mentioned that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic applications in cancer treatment.

properties

IUPAC Name

4-chloro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-15-6-4-14(5-7-15)17(22)20-10-2-11-21-12-8-13-3-1-9-19-16(13)21/h1,3-9,12H,2,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURDGIXUOBAKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-chlorobenzamide

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